N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

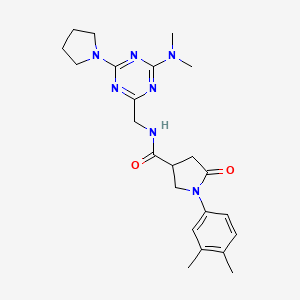

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a structurally complex triazine derivative characterized by a central 1,3,5-triazine ring substituted with dimethylamino and pyrrolidinyl groups, coupled with a pyrrolidone-carboxamide moiety linked to a 3,4-dimethylphenyl group. Its synthesis likely involves multi-step nucleophilic substitutions and condensation reactions, akin to methodologies observed in structurally related triazine derivatives .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N7O2/c1-15-7-8-18(11-16(15)2)30-14-17(12-20(30)31)21(32)24-13-19-25-22(28(3)4)27-23(26-19)29-9-5-6-10-29/h7-8,11,17H,5-6,9-10,12-14H2,1-4H3,(H,24,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAFWLCPRPKHKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NC(=N3)N(C)C)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and findings.

Chemical Structure

The compound's structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrrolidinone structures similar to this compound have shown significant activity against Gram-positive pathogens and drug-resistant fungi. The structure-dependent activity indicates that modifications to the core structure can enhance efficacy against specific microbial strains, including Staphylococcus aureus and Candida auris .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Activity (MIC) |

|---|---|---|

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine | Staphylococcus aureus | 8 µg/mL |

| 3,5-Dichloro-2-hydroxyphenyl derivative | Candida auris | 16 µg/mL |

| N-(4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl) methyl derivative | Acinetobacter baumannii | 4 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that derivatives incorporating the pyrrolidinone framework exhibit significant cytotoxic effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer). The mechanism of action appears to involve disruption of cell colony formation and inhibition of tumor spheroid growth .

Table 2: Anticancer Activity Against Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 3d | MDA-MB-231 | 1.0 |

| Compound 5k | Panc-1 | 2.0 |

| Pyrrolidinone derivative | MDA-MB-231 | 0.5 |

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

- Study on Antimicrobial Resistance : A study published in PMC demonstrated that derivatives of pyrrolidinone showed promising results against multidrug-resistant pathogens, emphasizing the need for novel antimicrobial scaffolds in clinical settings .

- Anticancer Mechanism Exploration : Another research article examined the effects of pyrrolidinone derivatives on tumor spheroids, revealing that certain compounds significantly reduced cell viability in both breast and pancreatic cancer models .

- Structure-Activity Relationship Analysis : A comprehensive analysis indicated that modifications to the triazine ring and the incorporation of various substituents could enhance both antimicrobial and anticancer activities, suggesting a pathway for optimizing drug design .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Surfactant Chemistry

The compound shares functional similarities with quaternary ammonium compounds (QACs) such as benzalkonium chloride (BAC-C12), which exhibit surfactant properties. Evidence from Environmental Science and Pollution Research (2020) highlights that QACs like BAC-C12 demonstrate critical micelle concentrations (CMC) in the range of 0.4–8.3 mM when measured via spectrofluorometry or tensiometry .

Table 1: CMC Comparison of Selected QACs

| Compound | CMC (mM) | Method | Reference |

|---|---|---|---|

| BAC-C12 | 0.4–8.3 | Spectrofluorometry | |

| Alkyltrimethylammonium | 1.2–10.5 | Tensiometry | |

| Target Compound* | N/A | Not tested | — |

*Hypothetical CMC for the target compound may be lower due to enhanced hydrophobicity from the 3,4-dimethylphenyl group.

Functional Group Impact on Bioactivity

The pyrrolidine-5-one and carboxamide groups in the target compound resemble motifs in kinase inhibitors and antimicrobial agents. For instance, triazine derivatives with pyrrolidinyl substituents, such as those described in synthesis studies , often exhibit enhanced binding to biological targets due to conformational flexibility.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The compound is synthesized via multi-step reactions involving triazine and pyrrolidine precursors. A common approach includes:

- Step 1: Condensation of a triazine core (e.g., 4-amino-6-substituted-1,3,5-triazin-2-yl derivatives) with a pyrrolidine carboxamide group under acidic or basic conditions.

- Step 2: Functionalization of the triazine ring with dimethylamino and pyrrolidinyl groups via nucleophilic substitution .

- Step 3: Purification using column chromatography and characterization via LCMS and H NMR (e.g., δ 12.31 ppm for aromatic protons in DMSO-d) . Key intermediates include halogenated triazines and activated carboxamide derivatives .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions and stereochemistry (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identifies functional groups like carbonyl (C=O stretch at ~1700 cm) and amide bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., amide coupling) to prevent decomposition .

- Catalyst Use: Palladium catalysts improve regioselectivity in triazine functionalization .

- Workup Optimization: Acid-base extraction removes unreacted starting materials (e.g., 2M HCl washes) .

Q. How should researchers address contradictions in spectral data or unexpected reaction outcomes?

- Case Study: reports unreacted starting material after treatment with HCl/NaOH, suggesting pH-dependent stability.

- Resolution Strategies:

- TLC Monitoring: Track reaction progress in real-time .

- Isolation of Byproducts: Use preparative HPLC to identify side products (e.g., hydrolyzed intermediates) .

- Computational Modeling: Predict reactive sites and stability using DFT calculations .

Q. What methodologies are recommended for evaluating the compound’s biological activity?

- In Vitro Assays:

- Antibacterial Activity: DNA gyrase inhibition assays (IC determination) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Data Analysis & Mechanistic Questions

Q. How can researchers interpret conflicting biological activity data across studies?

- Possible Causes: Variability in assay conditions (e.g., serum concentration, incubation time) or compound solubility.

- Mitigation:

- Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Use DMSO stocks at ≤0.1% to avoid solvent toxicity .

Q. What mechanistic hypotheses explain the compound’s potential pharmacological effects?

- Target Interaction: Molecular docking suggests binding to DNA gyrase ATPase domains (binding energy ≤ -8.5 kcal/mol) .

- Oxidative Stress Modulation: The pyrrolidine-5-one moiety may scavenge free radicals (e.g., in DPPH assays) .

- Kinase Inhibition: Similar triazine derivatives inhibit tyrosine kinases (e.g., EGFR) via competitive binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.